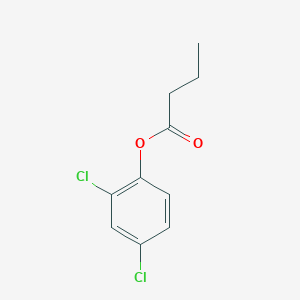

2,4-Dichlorophenyl butyrate

Übersicht

Beschreibung

“2,4-Dichlorophenyl butyrate” is a chemical compound with the molecular formula C10H10Cl2O2 . It is related to “2,4-DB” or “4-(2,4-dichlorophenoxy)butyric acid”, a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in various crops .

Synthesis Analysis

The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, has been reported . The synthesis involved two steps: initially, the intermediate 6-methyl-3-(thietan-3-yl) pyrimidine-2,4(1H,3H)-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C10H10Cl2O2 . The compound has an average mass of 233.091 Da and a mono-isotopic mass of 232.005783 Da .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Studies

Synthesis of Related Compounds : 2,4-Dichlorophenyl butyrate has been studied in the context of synthesizing related compounds. For instance, Zhou Bang-chan (2014) reported on the synthesis of 4-(2′,3′-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, starting from 2,3-Dichlorobenzaldehyde. This compound was synthesized and characterized for impurities in clevidipine butyrate (Zhou Bang-chan, 2014).

Chemical Properties and Analysis : Studies have also focused on the chemical properties and structural analysis of related compounds. For example, Zhao et al. (2008) conducted a study on the synthesis, crystal structure, and density functional studies on 1N-Phenyl-3-(2,4-Dichlorophenyl)-5-(4-Chlorophenyl)-2-Pyrazoline (Zhao et al., 2008).

Environmental Applications

- Bioremediation and Degradation : The potential for bioremediation of compounds related to this compound has been explored. Yang et al. (2018) studied the degradation of 2,4-dichlorophenoxyacetic acid in contaminated soils, finding that certain microbial processescan enhance degradation rates (Yang et al., 2018).

Fungal Degradation Studies : Nykiel-Szymańska et al. (2017) investigated the degradation of 2,4-dichlorophenoxyacetic acid by the filamentous fungus Umbelopsis isabellina, noting that this process led to a significant decrease in sample toxicity (Nykiel-Szymańska et al., 2017).

Photocatalysis in Wastewater Treatment : Li et al. (2015) explored the use of TiO2 photocatalysis in conjunction with low temperature plasma for the degradation of 2,4-dichlorophenol in wastewater, demonstrating effective removal and providing insights into the degradation mechanism (Li et al., 2015).

Controlled Release Formulations

- Herbicide-Intercalated Nanohybrids : Hussein et al. (2012) reported the successful intercalation of herbicides, including 4-(2,4-dichlorophenoxy) butyrate, into zinc layered hydroxide for controlled release formulations (Hussein et al., 2012).

Other Applications

- Antitumor Activity : Liu Jin Liu et al. (2020) synthesized a compound containing 2,4-dichlorophenyl which showed promising anticanceractivities against certain cancer cell lines (Liu Jin Liu et al., 2020).

- Antibacterial Activity : Liu et al. (2008) synthesized oxime ester derivatives containing 2,4-dichlorophenyl which exhibited significant antibacterial potential against various bacterial strains (Liu et al., 2008).

Wirkmechanismus

Target of Action

It is known that butyrate, a component of the compound, is a natural substance present in biological liquids and tissues . It is produced by the gastrointestinal microbiota or orally ingested as a feed additive .

Mode of Action

It is known that butyrate can act directly or indirectly on tissue development and repair . Direct trophic effects have been demonstrated mainly by cell proliferation studies, indicating a faster renewal of necrotic areas . Indirect actions of butyrate are believed to involve the hormono-neuro-immuno system .

Biochemical Pathways

2,4-Dichlorophenyl butyrate may affect several biochemical pathways. Butyrate production pathways in the gut are linked to the presence of fermentation substrates in the diet . Humans have higher abundances of the four pathways compared with most nonhuman primates . The acetyl-coenzyme A (CoA) pathway is the most prevalent, followed by the lysine pathway .

Pharmacokinetics

It is known that butyrate cannot be detected in the peripheral blood, which indicates fast metabolism in the gut wall and/or in the liver .

Result of Action

Butyrate has been implicated in down-regulation of bacteria virulence, both by direct effects on virulence gene expression and by acting on cell proliferation of the host cells .

Action Environment

It is known that butyrate is a helpful feed additive, especially when ingested soon after birth, as it enhances performance and controls gut health disorders caused by bacterial pathogens .

Eigenschaften

IUPAC Name |

(2,4-dichlorophenyl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-3-10(13)14-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLYZDINTHKGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287871 | |

| Record name | 2,4-Dichlorophenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32351-66-9 | |

| Record name | NSC53055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorophenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

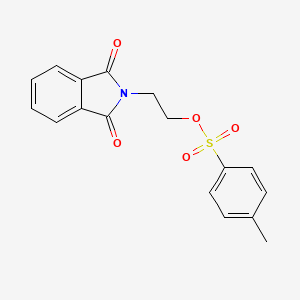

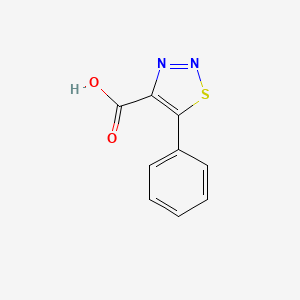

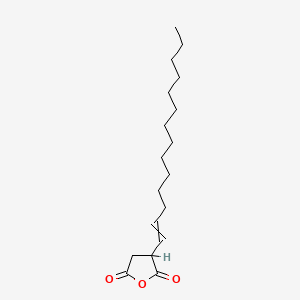

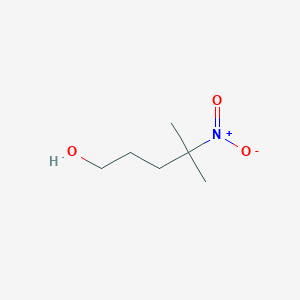

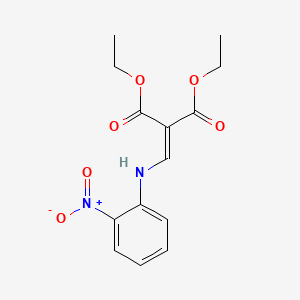

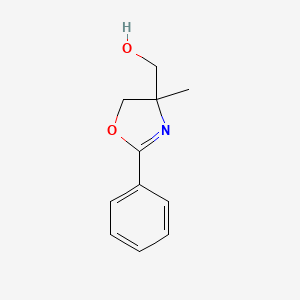

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)